6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a pyrrolidin-1-ylmethyl group attached to the phenyl ring, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of 6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide typically involves a series of organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring at the 6th position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidin-1-ylmethyl group: This step involves the reaction of the pyridine derivative with a pyrrolidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.
Formation of the carboxamide group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chloro group at the 6th position of the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
6-chloro-N-({2-[(morpholin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide: This compound has a morpholine group instead of a pyrrolidine group, which may result in different chemical and biological properties.
6-chloro-N-({2-[(piperidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide: This compound has a piperidine group instead of a pyrrolidine group, which may affect its reactivity and interactions with biological targets.
6-chloro-N-({2-[(azepan-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide: This compound has an azepane group instead of a pyrrolidine group, which may influence its chemical stability and biological activity.
Properties
IUPAC Name |
6-chloro-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-8-7-15(12-20-17)18(23)21-11-14-5-1-2-6-16(14)13-22-9-3-4-10-22/h1-2,5-8,12H,3-4,9-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMVWEJBLSZIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2CNC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.